molecular formula C13H14N4O2 B14945037 7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile

7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile

Cat. No.: B14945037
M. Wt: 258.28 g/mol
InChI Key: XTQMEILLOYOLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-ACETYL-2-CYANO-4-ETHYL-6-METHYL-1,4,4A,7A-TETRAHYDROFURO[2,3-B]PYRAZIN-3-YL CYANIDE apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

7-acetyl-4-ethyl-6-methyl-4a,7a-dihydro-1H-furo[2,3-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C13H14N4O2/c1-4-17-10(6-15)9(5-14)16-12-11(7(2)18)8(3)19-13(12)17/h12-13,16H,4H2,1-3H3

InChI Key

XTQMEILLOYOLLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(C(=C(O2)C)C(=O)C)NC(=C1C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.